4-Amino-11H-pyrido[2,1-B]quinazolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused pyrido-quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one typically involves the use of transition metal-catalyzed reactions. One common method is the copper(II) acetate-catalyzed reaction of substituted isatins with 2-bromopyridine derivatives. This reaction proceeds through C−N and C−C bond cleavage and the formation of two C−N bonds in a one-pot procedure . Another method involves the use of 2-aminopyridines and 2-haloacetophenones in a copper-catalyzed domino sequence .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities and chemical properties .
Scientific Research Applications
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an efflux pump inhibitor in bacterial cells.
Industry: The compound is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit efflux pumps in bacterial cells, thereby enhancing the efficacy of antibiotics . The compound may also interact with DNA and proteins, leading to its antiproliferative and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
11H-Pyrido[2,1-B]quinazolin-11-one: A closely related compound with similar structural features.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: Another quinazolinone derivative with a different degree of saturation.
Uniqueness
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a pharmacological agent.
Properties
CAS No. |
92516-48-8 |
---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-aminopyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H9N3O/c13-9-5-3-4-8-11(9)14-10-6-1-2-7-15(10)12(8)16/h1-7H,13H2 |
InChI Key |
RZVPBDSVVKZFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC=C3N)C(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.